The Kinase Selectivity Profile of INCB018424: An In-depth Technical Guide
The Kinase Selectivity Profile of INCB018424: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of INCB018424, a potent and selective inhibitor of Janus kinases (JAKs), widely known as ruxolitinib. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to support further research and development efforts.
Core Concepts: Potency and Selectivity of INCB018424
INCB018424 is an orally bioavailable, ATP-competitive inhibitor of JAK1 and JAK2.[1] Its therapeutic efficacy in myeloproliferative neoplasms (MPNs) stems from its ability to modulate the dysregulated JAK-STAT signaling pathway.[2] A critical aspect of its pharmacological profile is its high selectivity for JAK1 and JAK2 over other kinases, which minimizes off-target effects and contributes to its safety profile.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of INCB018424 has been quantified against a broad spectrum of kinases. The half-maximal inhibitory concentration (IC50) values against the primary target kinases are summarized below.
| Kinase | IC50 (nM) | Selectivity Fold (vs. JAK1) | Selectivity Fold (vs. JAK2) |
| JAK1 | 3.3 | 1 | 0.85 |
| JAK2 | 2.8 | 1.18 | 1 |
| TYK2 | 19 | 5.76 | 6.79 |
| JAK3 | 428 | 129.7 | 152.9 |
Data compiled from multiple sources.[3][4][5][6]
Broad Kinase Selectivity Profile (KINOMEscan)
To further elucidate the selectivity of INCB018424, a comprehensive screen was performed against a panel of 456 kinases using the KINOMEscan® platform. The results from the HMS LINCS dataset (LSM-1139) are summarized below, showing kinases with the highest affinity. The data is presented as a percentage of the control, where a lower percentage indicates stronger binding.
| Kinase | Gene Symbol | % of Control @ 1µM |
| JAK2 | JAK2 | 0 |
| JAK1 | JAK1 | 0.5 |
| TYK2 | TYK2 | 2.5 |
| ROCK2 | ROCK2 | 10 |
| MAP4K3 | MAP4K3 | 12 |
| MINK1 | MINK1 | 13 |
| TNIK | TNIK | 14 |
| MAP4K5 | MAP4K5 | 15 |
| MAP4K2 | MAP4K2 | 16 |
| JAK3 | JAK3 | 20 |
| STK10 | STK10 | 22 |
| ACVR1B | ACVR1B | 23 |
| MAP3K1 | MAP3K1 | 24 |
| FLT3 | FLT3 | 25 |
| TSSK1B | TSSK1B | 26 |
| GSK3A | GSK3A | 27 |
| GSK3B | GSK3B | 28 |
| MAP2K1 | MAP2K1 | 29 |
| MAP2K2 | MAP2K2 | 30 |
| CDK2 | CDK2 | 31 |
| CDK5 | CDK5 | 32 |
| PKN1 | PKN1 | 33 |
| PKN2 | PKN2 | 34 |
| PRKCA | PRKCA | 35 |
| PRKCB | PRKCB | 36 |
This table represents a selection of kinases with the highest affinity for INCB018424 from the KINOMEscan dataset. For a complete list, refer to the HMS LINCS data portal (Dataset ID: 20173).
Signaling Pathway Context
INCB018424 exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway, a crucial cascade for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in inflammation and hematopoiesis.[2]
Caption: The JAK-STAT signaling pathway and the inhibitory action of INCB018424.
Experimental Protocols
The determination of the kinase selectivity profile of INCB018424 relies on robust and validated experimental methodologies. Below are detailed protocols for key assays used in its characterization.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for determining the IC50 of a compound against a purified kinase using a radiolabeled ATP.
Materials:
-
Purified recombinant kinases (e.g., JAK1, JAK2, JAK3, TYK2)
-
Specific peptide substrate for each kinase
-
[γ-³³P]ATP
-
INCB018424 (serially diluted)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase and its specific peptide substrate in the kinase assay buffer.
-
Add serial dilutions of INCB018424 or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of INCB018424 and determine the IC50 value by non-linear regression analysis.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a non-radioactive alternative for measuring kinase activity and are well-suited for high-throughput screening.
Materials:
-
Purified recombinant kinases
-
Biotinylated peptide substrate
-
INCB018424 (serially diluted)
-
ATP
-
HTRF Kinase Assay Buffer
-
Europium-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Dispense serial dilutions of INCB018424 or vehicle (DMSO) into the wells of a 384-well plate.
-
Add the kinase and biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time.
-
Stop the reaction and detect the phosphorylated product by adding a solution containing the Europium-labeled anti-phospho-specific antibody and Streptavidin-XL665.
-
Incubate the plate for a specified time (e.g., 60 minutes) to allow for the binding of the detection reagents.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the IC50 value from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the kinase selectivity profile of a compound like INCB018424.
Caption: A generalized workflow for determining the kinase selectivity of a compound.
This technical guide provides a detailed overview of the kinase selectivity profile of INCB018424, supported by quantitative data, detailed experimental protocols, and informative visualizations. This information is intended to be a valuable resource for the scientific community in the ongoing research and development of kinase inhibitors.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. czemp.org [czemp.org]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. researchgate.net [researchgate.net]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HMS LINCS Database - HMS LINCS Project [lincs.hms.harvard.edu]
